

Application Notes and Protocols for the U87MG Glioblastoma Cell Line

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Introduction

The U87MG cell line, established from a human glioblastoma, is a cornerstone in neuro-oncology research.[1] These cells are instrumental in modeling brain tumors in vitro and are widely utilized for studying cancer biology, evaluating therapeutic candidates, and investigating cellular signaling pathways. This document provides detailed protocols for the culture and experimental use of the U87MG cell line, tailored for researchers, scientists, and drug development professionals.

I. Cell Culture Protocols General Cell Culture and Maintenance

Proper maintenance of the U87MG cell line is critical for experimental reproducibility. It is important to note that the biological characteristics of these cells, such as their tumorigenicity and invasion properties, can change with serial passaging.[1] Therefore, it is recommended to use cells of a similar and low passage number for consistency across experiments.

Table 1: U87MG Cell Culture Conditions



Parameter	Recommendation
Culture Medium	Dulbecco's Modified Eagle's Medium (DMEM)
Serum Supplement	10% Fetal Bovine Serum (FBS)
Culture Environment	37°C in a humidified atmosphere with 5% CO ₂
Seeding Density	1.7–2.0 × 10 ⁴ cells/cm ²
Media Replacement	Every 3 days
Passaging	When cells reach 80–90% confluency

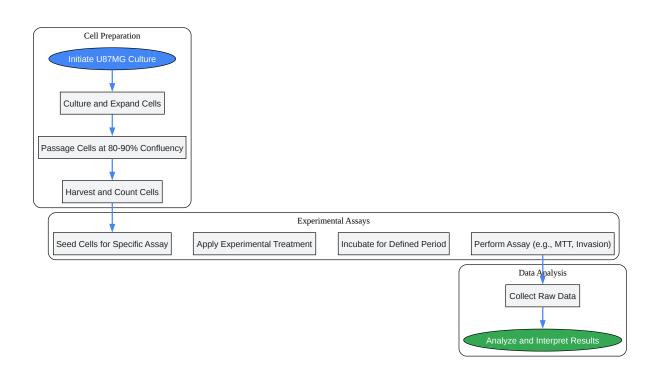
Subculturing Protocol

- Aspirate Media: Carefully remove the spent culture medium from the flask.
- Wash Cells: Gently wash the cell monolayer with a sterile Phosphate-Buffered Saline (PBS)
 solution to remove any residual serum that may inhibit enzymatic activity.
- Cell Detachment: Add a sufficient volume of a cell detachment solution, such as Trypsin-EDTA, to cover the cell monolayer. Incubate at 37°C for 3-5 minutes, or until the cells detach.
- Neutralize Enzyme: Add complete culture medium (containing 10% FBS) to the flask to inactivate the trypsin.
- Cell Collection and Counting: Transfer the cell suspension to a sterile conical tube. Perform a
 cell count using a hemocytometer or an automated cell counter to determine cell viability and
 density.
- Reseeding: Seed new culture flasks at the recommended density (see Table 1).

II. Experimental Workflows and Signaling Pathways General Experimental Workflow

A typical workflow for experiments using the U87MG cell line involves initial cell culture and expansion, followed by specific assays to assess cellular responses to various treatments or conditions.





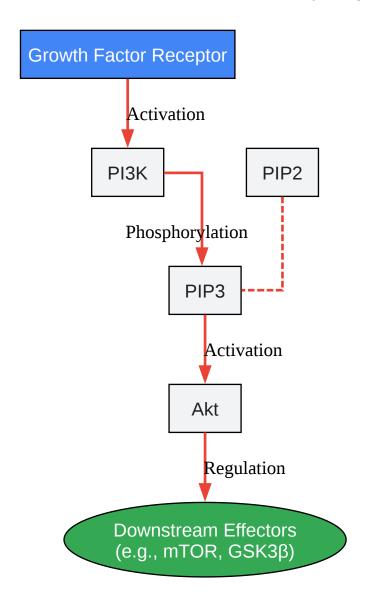
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A general workflow for U87MG cell culture experiments.

PI3K/Akt Signaling Pathway



The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its expression has been observed to decrease in late passage U87MG cells.[1]



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A simplified diagram of the PI3K/Akt signaling pathway.

III. Key Experimental ProtocolsCell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Table 2: Protocol for MTT Assay



Step	Description
1. Cell Seeding	Seed 1,000 U87MG cells per well in a 96-well plate.[1]
2. Incubation	Allow cells to attach and grow for the desired experimental duration.
3. MTT Addition	Add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[1]
4. Solubilization	Remove the supernatant and add 150 µl of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
5. Measurement	Measure the optical density (OD) at 490 nm using a microplate reader.

Colony Formation Assay

This assay evaluates the ability of single cells to undergo clonal expansion and form colonies.

Table 3: Protocol for Colony Formation Assay

Step	Description
1. Cell Seeding	Plate 200 U87MG cells per well in 12-well plates.
2. Long-term Culture	Culture the cells for 2 weeks, allowing colonies to form.
3. Fixation	Fix the colonies with methanol for 30 minutes.
4. Staining	Stain the fixed colonies with 1% crystal violet for 1 minute.
5. Analysis	Count the number of colonies in each well.

Cell Invasion Assay



Cell invasion assays are used to measure the invasive potential of cancer cells. While a specific protocol for U87MG was not detailed in the provided search results, a general protocol using a Boyden chamber (or Transwell) assay is standard.

Table 4: General Protocol for Cell Invasion Assay

Step	Description
1. Chamber Preparation	Rehydrate the basement membrane extract (e.g., Matrigel) coated inserts of a 24-well Transwell plate.
2. Cell Seeding	Seed a defined number of U87MG cells (e.g., 5 x 10 ⁴) in serum-free medium into the upper chamber of the Transwell insert.
3. Chemoattractant Addition	Add complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
4. Incubation	Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the membrane.
5. Cell Removal and Staining	Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane with a stain like crystal violet.
6. Quantification	Count the number of stained, invaded cells under a microscope in several representative fields.

IV. Concluding Remarks

The U87MG cell line remains a valuable tool in cancer research. Adherence to standardized protocols and an awareness of the potential for phenotypic changes with continuous passaging are essential for generating reliable and reproducible data. The protocols and data presented here provide a foundation for the successful use of U87MG cells in a variety of cell culture-based experiments.



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References

- 1. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
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